Enhanced Lipophilicity Drives Differential Pharmacokinetic Profile Compared to IPDX
The 7-pentyl-substituted target compound is calculated to have a significantly higher lipophilicity compared to 3-isobutyl-8-pyrrolidinoxanthine (IPDX), which has no N7 substituent. This physicochemical difference is expected to alter membrane permeability, plasma protein binding, and tissue distribution profiles [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (calc.) |
| Comparator Or Baseline | 3-isobutyl-8-pyrrolidinoxanthine (IPDX). XLogP3 not explicitly reported in the same study, but lacks the 7-pentyl chain, a major contributor to logP. |
| Quantified Difference | Target compound's XLogP3 is 2.1. The difference is attributable to the 5-carbon linear alkyl chain absent in IPDX. |
| Conditions | Computational prediction using PubChem's XLogP3 algorithm [1]. |
Why This Matters
Procurement decisions must account for ADME properties; a higher logP can be advantageous for crossing the blood-brain barrier for CNS target engagement or detrimental for solubility, making this compound suitable only for specific experimental designs.
- [1] PubChem. Compound Summary for CID 4310830. Computed Properties: XLogP3-AA. View Source
